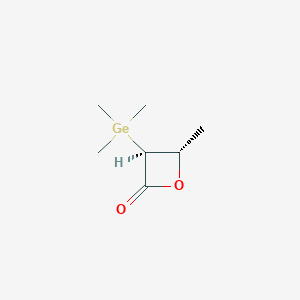![molecular formula C17H14N2O4 B14480690 2-[(4-Methoxyphenyl)methyl]-5-nitroisoquinolin-1(2H)-one CAS No. 64840-55-7](/img/structure/B14480690.png)
2-[(4-Methoxyphenyl)methyl]-5-nitroisoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Methoxyphenyl)methyl]-5-nitroisoquinolin-1(2H)-one is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a methoxyphenyl group, a nitro group, and an isoquinolinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)methyl]-5-nitroisoquinolin-1(2H)-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids like sulfuric acid or nitric acid for nitration and Lewis acids like aluminum chloride for the Friedel-Crafts reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The choice of solvents, catalysts, and purification methods are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Methoxyphenyl)methyl]-5-nitroisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Hydroxy derivatives: Formed by the substitution of the methoxy group.
Aplicaciones Científicas De Investigación
2-[(4-Methoxyphenyl)methyl]-5-nitroisoquinolin-1(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the synthesis of organic semiconductors and light-emitting materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of 2-[(4-Methoxyphenyl)methyl]-5-nitroisoquinolin-1(2H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methoxyphenyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-Chlorophenyl)methyl]-5-nitroisoquinolin-1(2H)-one
- 2-[(4-Methoxyanilino)methyl]phenol
- 2-(Anilinomethyl)phenol
Uniqueness
2-[(4-Methoxyphenyl)methyl]-5-nitroisoquinolin-1(2H)-one is unique due to the presence of both a methoxy group and a nitro group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields .
Propiedades
Número CAS |
64840-55-7 |
|---|---|
Fórmula molecular |
C17H14N2O4 |
Peso molecular |
310.30 g/mol |
Nombre IUPAC |
2-[(4-methoxyphenyl)methyl]-5-nitroisoquinolin-1-one |
InChI |
InChI=1S/C17H14N2O4/c1-23-13-7-5-12(6-8-13)11-18-10-9-14-15(17(18)20)3-2-4-16(14)19(21)22/h2-10H,11H2,1H3 |
Clave InChI |
FFOHVVYDDIMUBB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2C=CC3=C(C2=O)C=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane](/img/structure/B14480608.png)
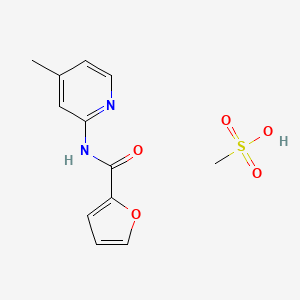

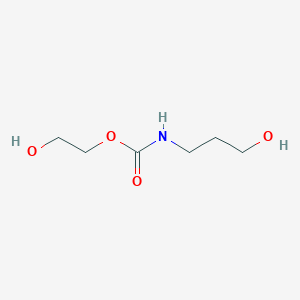
![N-[Bis(dimethylamino)boranyl]-N-phenylacetamide](/img/structure/B14480637.png)


![Carbamic acid, [2-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14480647.png)

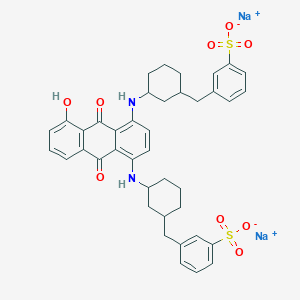
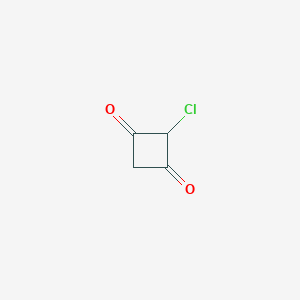
![4,4'-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol]](/img/structure/B14480677.png)
